4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide
Description
Molecular Formula: C₁₂H₇Cl₂F₃N₂O₂S
Molecular Weight: 371.17 g/mol
This compound features a benzenesulfonamide core substituted with a chlorine atom at the 4-position and an N-linked pyridine moiety bearing chloro and trifluoromethyl groups at the 6- and 4-positions, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituents influence electronic properties and binding interactions . Its structural uniqueness lies in the pyridine ring, which differentiates it from simpler aryl-sulfonamide derivatives.
Properties
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2S/c13-8-1-3-9(4-2-8)22(20,21)19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXGUBWRAROJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide, a compound with significant pharmaceutical potential, is characterized by its unique chemical structure and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 371.19 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.
- Targeting Tyrosine Kinases : Similar compounds have shown efficacy in inhibiting tyrosine kinases, which are crucial in cancer signaling pathways.
Biological Activity Data
| Biological Activity | IC50 Value | Cell Line | Reference |
|---|---|---|---|
| Enzyme Inhibition | 0.126 μM | MDA-MB-231 (TNBC) | |
| Antimicrobial Effect | TBD | Various Bacteria | TBD |
| Tyrosine Kinase Inhibition | TBD | EGFR-related cells |
Case Studies
- Cancer Cell Proliferation : In a study involving MDA-MB-231 cells, this compound exhibited potent inhibitory effects on cell proliferation with an IC50 value of 0.126 μM, indicating a strong potential for use in breast cancer therapies .
- Antiviral Activity : Although specific data on antiviral activity is limited, similar pyridine-based compounds have demonstrated significant antiviral effects against influenza viruses without affecting hERG channel activity, suggesting a favorable safety profile .
- Toxicity Studies : Subacute toxicity studies in mice showed that compounds with similar structures had high plasma stability and low toxicity at doses up to 40 mg/kg . This suggests that this compound may also exhibit a favorable safety profile.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzenesulfonamide | C₁₂H₇Cl₂F₃N₂O₂S | 371.17 | - | - | -3.45* |
| 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N-methylbenzenesulfonamide | C₁₃H₉Cl₂F₃N₂O₂S | 385.19 | 1.554 (predicted) | 477.9 (predicted) | - |
| Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) | C₁₃H₇Cl₂F₃N₂O₄S | 439.17 | - | - | - |
| 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I) | C₁₂H₈Cl₃NO₂S | 336.62 | - | - | - |
*Predicted values from computational models .
Key Observations:
- N-Methylation : Addition of a methyl group to the sulfonamide nitrogen (as in the N-methyl derivative) increases molecular weight by 14.02 g/mol and slightly elevates predicted density and boiling point due to enhanced van der Waals interactions .
- Substituent Effects : Flusulfamide () incorporates a nitro group at the 4-position of the aniline ring, significantly altering electronic properties and reactivity compared to the pyridine-based target compound.
- Dihedral Angles: Crystal structures of 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I) reveal a torsional angle of 77.8° at the S atom, contrasting with -58.4° in analogues with mono-chloro substituents. This impacts molecular packing and hydrogen-bonding networks .
Spectroscopic and Crystallographic Comparisons
Infrared Spectroscopy (IR):
- Target Compound : Expected NH stretch ~3200–3300 cm⁻¹ (similar to 4-chloro-N-(2-naphthyl)benzenesulfonamide at 3230 cm⁻¹) .
- Flusulfamide : Nitro group absorption bands (~1520 cm⁻¹ and 1350 cm⁻¹) distinguish it from the trifluoromethylpyridine derivative .
NMR Data:
- 4-Chloro-N-(benzyl)benzenesulfonamide : Aromatic protons resonate at δ 7.16–7.65 ppm, with a benzyl CH₂ signal at δ 4.11 ppm .
- Pyridine Derivatives : Protons on the pyridine ring in the target compound are expected downfield (δ 7.5–8.5 ppm) due to electron-withdrawing CF₃ and Cl groups .
Crystallography:
- The pyridine-based compound likely adopts a twisted conformation at the sulfonamide sulfur, similar to 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I), which forms inversion dimers via N–H⋯O hydrogen bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
